REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=2)[C:11]([O:13][CH3:14])=[O:12])=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:37][N:38]([CH3:43])[CH2:39][CH2:40][CH2:41]O.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C1COCC1>[CH3:37][N:38]([CH3:43])[CH2:39][CH2:40][CH2:41][O:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=2)[C:11]([O:13][CH3:14])=[O:12])=[N:4][CH:3]=1
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Name
|
|
Quantity
|
6.1 g
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Type
|
reactant
|
Smiles
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OC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
10.5 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
4.76 mL
|
Type
|
reactant
|
Smiles
|
CN(CCCO)C
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Name
|
|
Quantity
|
8.21 mL
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OC(C)C)C(=O)OC(C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is cooled in an ice bath
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Type
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STIRRING
|
Details
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After stirring at room temperature for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
the reaction mixture is evaporated in vacuo
|
Type
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CUSTOM
|
Details
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The residue is partitioned between dichloromethane and saturated aqueous potassium hydrogensulfate solution
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Type
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CUSTOM
|
Details
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The aqueous phase is separated off
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Type
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EXTRACTION
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Details
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extracted twice with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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CUSTOM
|
Details
|
The residue is chromatographed on a silica-gel column with dichloromethane/methanol as eluent
|
Type
|
CUSTOM
|
Details
|
2.18 min (method B)
|
Duration
|
2.18 min
|
Name
|
|
Type
|
|
Smiles
|
CN(CCCOC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |